

Application Notes and Protocols for SR 146131 In Vivo Studies

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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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Introduction

SR 146131 is a potent and highly selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][2][3] It has demonstrated significant effects in various preclinical in vivo models, primarily related to gastrointestinal function and feeding behavior. These application notes provide a summary of the key in vivo effects of **SR 146131** and detailed protocols for replicating these studies.

Mechanism of Action

SR 146131 exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor. The activation of the CCK1 receptor initiates a cascade of intracellular signaling events through multiple G-protein pathways, including Gq, Gs, and G13.[4] This leads to the activation of downstream effectors such as phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), and adenylyl cyclase, which produces cyclic AMP (cAMP).[5][6][7] These signaling pathways ultimately mediate the physiological effects of **SR 146131**, such as reduced food intake and modulation of gastrointestinal motility.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **SR 146131** in various animal models as reported in the literature.

Table 1: Effect of **SR 146131** on Gastric and Gallbladder Emptying in Mice

Parameter	Effective Dose (ED50)	Route of Administration	Animal Model
Inhibition of Gastric Emptying	66 µg/kg	Oral (p.o.)	Mice
Inhibition of Gallbladder Emptying	2.7 µg/kg	Oral (p.o.)	Mice

Data sourced from Bignon et al., 1999.[1]

 Table 2: Effect of **SR 146131** on Food Intake in Various Species

Effect	Effective Dose	Route of Administration	Animal Model
Reduction of food intake in fasted rats	from 0.1 mg/kg	Oral (p.o.)	Rats
Reduction of food intake in non-fasted, neuropeptide Y-stimulated rats	from 0.3 mg/kg	Oral (p.o.)	Rats
Reduction of food intake in fasted gerbils	from 0.1 mg/kg	Oral (p.o.)	Gerbils
Reduction of food intake in diet-restricted marmosets	from 3 mg/kg	Oral (p.o.)	Marmosets

Data sourced from Bignon et al., 1999.[1]

 Table 3: Effect of **SR 146131** on Locomotor Activity in Mice

Effect	Effective Dose	Route of Administration	Animal Model
Reduction of locomotor activity	from 0.3 mg/kg	Oral (p.o.)	Mice

Data sourced from Bignon et al., 1999.[1]

Experimental Protocols

Food Intake Study in Fasted Rodents

Objective: To evaluate the anorectic effect of **SR 146131** in food-deprived rodents.

Materials:

- **SR 146131**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Standard laboratory rodent chow
- Metabolic cages equipped for food intake monitoring
- Oral gavage needles
- Animal balance

Procedure:

- House adult male rats (e.g., Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 25-30g) individually in metabolic cages.
- Allow animals to acclimate to the cages for at least 3 days with ad libitum access to food and water.
- Fast the animals for 18-24 hours with free access to water.[8]

- Prepare a suspension of **SR 146131** in the chosen vehicle at the desired concentrations. A vehicle control group should also be prepared.
- At the beginning of the dark cycle, administer **SR 146131** or vehicle orally via gavage at a volume of 5-10 ml/kg.
- Immediately after dosing, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[8]
- Calculate the food intake in grams and express it as a percentage of the vehicle-treated control group.

Gastric Emptying Assay in Mice (Phenol Red Method)

Objective: To assess the effect of **SR 146131** on the rate of gastric emptying.

Materials:

- **SR 146131**
- Vehicle for oral administration
- Phenol red solution (e.g., 0.5 mg/ml in 1.5% methylcellulose)
- 0.1 N NaOH
- Spectrophotometer
- Stomach tubes for gavage
- Surgical instruments for dissection

Procedure:

- Fast male mice (e.g., Swiss Webster, 25-30g) for 24 hours with free access to water.

- Administer **SR 146131** or vehicle orally 30 minutes prior to the administration of the phenol red meal.
- Administer 0.2 ml of the phenol red solution orally via gavage.
- At a predetermined time point after the phenol red meal (e.g., 20 minutes), euthanize the mice by cervical dislocation.
- Immediately clamp the pylorus and cardia of the stomach to prevent leakage.
- Carefully dissect the stomach, place it in a tube with 5 ml of 0.1 N NaOH, and homogenize.
- Centrifuge the homogenate and collect the supernatant.
- Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
- A standard curve of phenol red in 0.1 N NaOH should be prepared to determine the amount of phenol red remaining in the stomach.
- Gastric emptying is calculated as: $(1 - (\text{amount of phenol red in stomach} / \text{average amount of phenol red in stomachs of mice sacrificed immediately after the meal})) \times 100\%$.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Gallbladder Emptying Assay in Mice

Objective: To evaluate the effect of **SR 146131** on gallbladder contraction.

Materials:

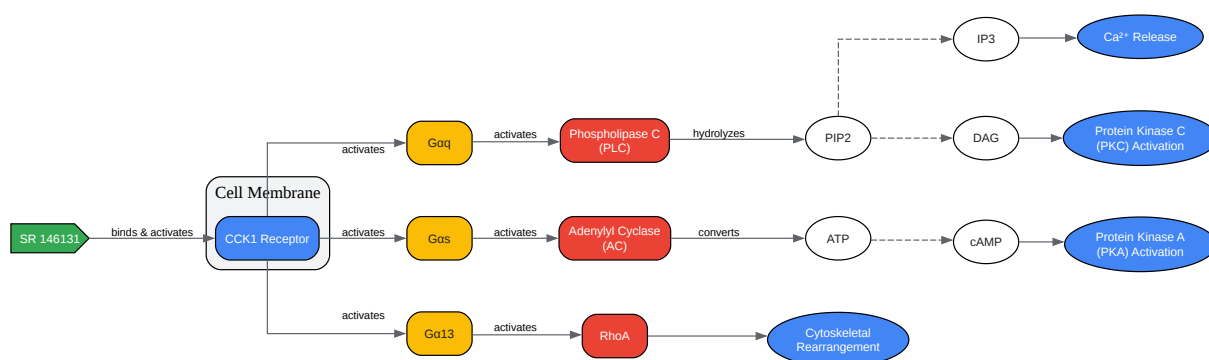
- **SR 146131**
- Vehicle for oral administration
- Anesthetic (e.g., isoflurane)
- High-frequency ultrasound system with a small animal probe
- Calipers

Procedure:

- Fast male mice for at least 6 hours with free access to water.
- Administer **SR 146131** or vehicle orally.
- At a predetermined time after drug administration (e.g., 30 minutes), anesthetize the mice.
- Place the anesthetized mouse on a heated platform to maintain body temperature.
- Using a high-frequency ultrasound system, visualize the gallbladder in a longitudinal and transverse plane.
- Measure the length, width, and depth of the gallbladder to calculate its volume using the formula for a prolate ellipsoid: $\text{Volume} = 0.52 \times \text{length} \times \text{width} \times \text{depth}$.
- Gallbladder emptying is determined by comparing the gallbladder volume in treated animals to that of vehicle-treated controls. A significant reduction in volume indicates gallbladder contraction.

Visualizations

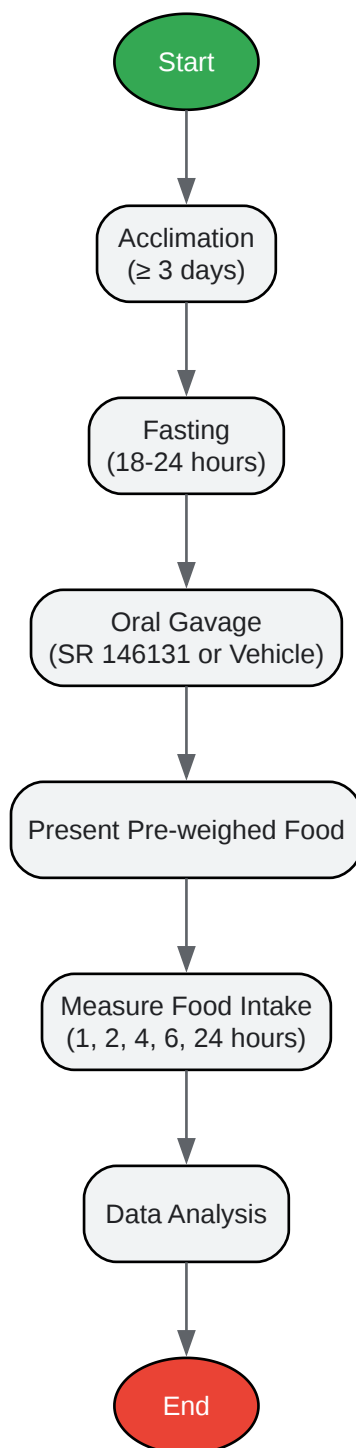
CCK1 Receptor Signaling Pathway



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Caption: CCK1 Receptor Signaling Cascade.

Experimental Workflow: Food Intake Study



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Caption: Workflow for a Rodent Food Intake Study.

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